molecular formula C5H10O<br>CH3CH2COCH2CH3<br>C5H10O B124093 3-Pentanone CAS No. 96-22-0

3-Pentanone

Cat. No. B124093
CAS RN: 96-22-0
M. Wt: 86.13 g/mol
InChI Key: FDPIMTJIUBPUKL-UHFFFAOYSA-N
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Description

3-Pentanone, also known as diethyl ketone, is an organic compound. It is a ketone with five carbon atoms. It smells like acetone and is soluble in water . It is mainly used as a solvent in paint and a precursor to vitamin E .


Synthesis Analysis

3-Pentanone is produced by ketonic decarboxylation of propanoic acid using metal oxide catalysts . It can also be prepared by combining ethylene, CO, and H2 . A Ru single-atom (Ru SA) catalyst supported on activated carbon was adopted to synthesize 3-pentanone with 83.3% selectivity via heterogeneous ethylene hydroformylation .


Molecular Structure Analysis

The molecular formula of 3-Pentanone is C5H10O . It has a molar mass of 86.132 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Pentanone is produced by ketonic decarboxylation of propanoic acid using metal oxide catalysts . It can also be prepared by combining ethylene, CO, and H2 . A 3-pentanone submechanism consisting of 13 species and 61 reactions is superimposed upon the H2/CO/C1-C4 base mechanism of JetSurF 2.0 .


Physical And Chemical Properties Analysis

3-Pentanone is a colorless liquid ketone with an odor like that of acetone. It is soluble in about 25 parts water, but miscible with organic solvents . The boiling point is 375. ± 1. K .

Scientific Research Applications

Enhanced Oil Recovery

3-Pentanone has been utilized to improve oil recovery in fractured carbonate cores. Studies show that 3-Pentanone, as a symmetric dialkyl ketone, enhances water imbibition, aiding in the recovery of oil from the matrix. It is effective in both its pure form and as a 1.1-wt% solution in reservoir brine. The presence of an initial aqueous phase in the matrix was found to increase its effectiveness (Argüelles-Vivas et al., 2020).

Biofuel Research

3-Pentanone has been identified as a promising biofuel candidate. Kinetic studies of H-atom abstraction from 3-Pentanone by Ḣ and ĊH3 radicals, and subsequent isomerization reactions, are crucial to understand its chemical mechanism. These studies provide insights into the potential of 3-Pentanone in biofuel applications (Cheng et al., 2019).

Pyrolysis and Oxidation Studies

3-Pentanone's behavior during high-temperature pyrolysis and oxidation is another area of interest. Studies have been conducted using laser-based species time-history measurements to understand its decomposition and reaction mechanisms, providing essential data for combustion science (Lam et al., 2012).

Wettability Alteration in Oil Recovery

Research also explores 3-Pentanone's role as a wettability modifier for oil recovery from oil-wet rocks. It has been shown to alter wettability, reduce oil viscosity, and cause oil swelling, thereby enhancing oil recovery in the presence of brine (Wang et al., 2019).

Atmospheric Chemistry and Aerosol Studies

In atmospheric chemistry, 3-Pentanone is significant for understanding aerosol surfaces. It serves as a model ketone to study adsorption at the vapor-water interface, especially in aerosols containing various ions. This research provides insights into the behavior of ketones in atmospheric conditions (Plath et al., 2013).

Fluorescence Measurements

3-Pentanone is also used in fluorescence studies, particularly in high-temperature and high-pressure environments. Measurements of its fluorescence quantum yield contribute to the development of diagnostic tools in combustion research (Cheung & Hanson, 2012).

Chemical Synthesis

It's used in chemical synthesis, such as in the catalytic reaction of propionic acid ketonization, leading to 3-Pentanone. This process is significant in green chemistry practices (Ulkowska & Gliński, 2021).

Safety And Hazards

3-Pentanone can be hazardous if it comes in contact with the skin or eyes, and can cause irritation of the skin and redness, watering, and itching of the eyes . It can also cause nervous system or organ damage if ingested . The TLV value for 3-pentanone is 200 ppm (705 mg/m3) .

properties

IUPAC Name

pentan-3-one
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InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3
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InChI Key

FDPIMTJIUBPUKL-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)CC
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Molecular Formula

C5H10O, Array
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DSSTOX Substance ID

DTXSID6021820
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Molecular Weight

86.13 g/mol
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Physical Description

Diethyl ketone appears as a clear colorless liquid with an acetone-like odor. Flash point 55 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless liquid with an acetone-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor.
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Boiling Point

216 °F at 760 mmHg (USCG, 1999), 101.7 °C, 102 °C, 215 °F
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Flash Point

55 °F (USCG, 1999), 13 °C, 13 °C (open cup), 13 °C o.c., 55 °F (open cup), (oc) 55 °F
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Solubility

5 % (NIOSH, 2023), Solubility at 20 °C: 2.6 wt% water in 3-pentanone, Miscible with ethanol, ether; soluble in carbon tetrachloride, In water, 47,000 mg/L at 20 °C; 38,000 mg/L at 100 °C, In water, 4.589X10+4 mg/L at 25 °C, Solubility in water: moderate, 5%
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Density

0.8159 at 66.2 °F (USCG, 1999) - Less dense than water; will float, 0.8098 g/cu cm at 25 °C, Relative density (water = 1): 0.81 (25 °C), 0.81
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Vapor Density

3.0 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

25.85 mmHg (USCG, 1999), 37.7 [mmHg], 37.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 35 mmHg at 77 °F, (77 °F): 35 mmHg
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Product Name

3-Pentanone

Color/Form

Colorless, mobile liquid

CAS RN

96-22-0
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Record name DIETHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SLZ98M9NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-PENTANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301
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Record name 3-PENTANONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name DIETHYL KETONE
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Record name 3-Pentanone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/SA7AD550.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-44 °F (USCG, 1999), -39 °C, -42 °C, -44 °F
Record name DIETHYL KETONE
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URL https://cameochemicals.noaa.gov/chemical/563
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-PENTANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5301
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3-PENTANONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0874
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIETHYL KETONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/766
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diethyl ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0212.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentanone
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3-Pentanone
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3-Pentanone
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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3-Pentanone

Citations

For This Compound
16,100
Citations
F Grossmann, PB Monkhouse, M Ridder, V Sick… - Applied Physics B, 1996 - Springer
… characterization of the fluorescence of acetone and 3-pentanone for … The absorption spectrum of acetone and 3-pentanone in the … For 3-pentanone, the variation in lifetime given in [4] is …
Number of citations: 222 link.springer.com
V Modica, C Morin, P Guibert - Applied Physics B, 2007 - Springer
… ABSTRACT The objective of this study is to investigate 3pentanone fluorescence … 3-pentanone photophysics at high pressure and high temperature and to present 3-pentanone …
Number of citations: 50 link.springer.com
Z Serinyel, N Chaumeix, G Black… - The Journal of …, 2010 - ACS Publications
… In this study, ignition delay times for 3-pentanone oxidation recorded in a shock tube and laminar flame speed measurements of 2-butanone and 3-pentanone performed on outwardly …
Number of citations: 61 pubs.acs.org
JD Koch, J Gronki, RK Hanson - Journal of Quantitative Spectroscopy and …, 2008 - Elsevier
Gas phase acetone and 3-pentanone absorption cross sections have been measured in shock-heated gases in the wavelength range from 220 to 340nm (the n−π * system) at …
Number of citations: 68 www.sciencedirect.com
JD Koch, RK Hanson - Applied Physics B, 2003 - Springer
… cross sections for 3-pentanone as a function … 3-pentanone, the linear regressions of the photodiode calibrations during absorption (with 3-pentanone) and baseline (without 3-pentanone…
Number of citations: 125 link.springer.com
Y Kamimura, S Sato, R Takahashi, T Sodesawa… - Applied Catalysis A …, 2003 - Elsevier
… 3-pentanone is formed as a by-product over CeO 2 –MgO catalysts in the alkylation of phenol with 1-propanol [25]. The yield of 3-pentanone … activity for the 3-pentanone formation from 1…
Number of citations: 115 www.sciencedirect.com
KY Lam, W Ren, Z Hong, DF Davidson… - Combustion and flame, 2012 - Elsevier
… Here, we present high-temperature pyrolysis and oxidation studies of 3-pentanone behind … species: 3-pentanone, CH 3 , CO, C 2 H 4 , H 2 O and OH. In addition, 3-pentanone oxidation …
Number of citations: 29 www.sciencedirect.com
ZA Fataftah, IE Kopka, MW Rathke - Journal of the American …, 1980 - ACS Publications
… kinetically controlled deprotonation of 3-pentanone should be favored … of varying amounts of 3-pentanone with fixed amounts of LiTMP8 in … Addition of 0.9 equiv of 3-pentanone to THF …
Number of citations: 128 pubs.acs.org
W Koban, JD Koch, V Sick, N Wermuth… - Proceedings of the …, 2005 - Elsevier
… mixing processes frequently employs 3-pentanone or toluene as a … the signal strength for 3-pentanone and toluene, respectively, … A semi-empirical, photophysical model for 3-pentanone …
Number of citations: 112 www.sciencedirect.com
Y Fenard, J Pieper, C Hemken, H Minwegen… - Combustion and …, 2020 - Elsevier
… In this study, the ignition delay times of stoichiometric non-diluted 2- and 3-pentanone-… experimental data for 2-pentanone and 3-pentanone to provide insight into the oxidation …
Number of citations: 16 www.sciencedirect.com

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